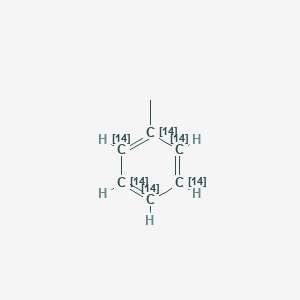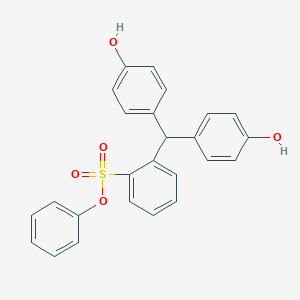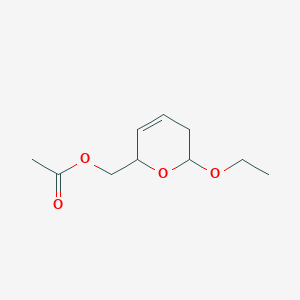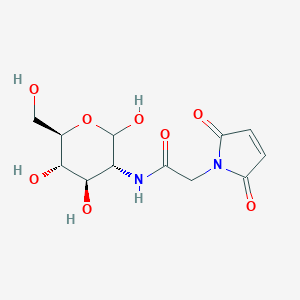
Methyl(1,2,3,4,5,6-14C6)cyclohexatriene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl(1,2,3,4,5,6-14C6)cyclohexatriene is a highly reactive organic compound with the molecular formula C7H8. It is a derivative of cyclohexatriene, where a methyl group is attached to the ring structure. The compound is notable for its use in various chemical reactions and research applications due to its unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl(1,2,3,4,5,6-14C6)cyclohexatriene typically involves the introduction of a methyl group to the cyclohexatriene ring. This can be achieved through various organic synthesis techniques, including:
Methylation Reactions: Using methylating agents such as methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Catalytic Hydrogenation: Employing catalysts such as palladium on carbon (Pd/C) to facilitate the addition of a methyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale methylation processes using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and prevent decomposition.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl(1,2,3,4,5,6-14C6)cyclohexatriene undergoes a variety of chemical reactions, including:
Oxidation: Reacts with oxidizing agents such as potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Undergoes electrophilic substitution reactions with reagents such as bromine (Br2) to form brominated products.
Cycloadditions: Participates in cycloaddition reactions, forming complex cyclic structures.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4).
Cycloadditions: Dienophiles in the presence of heat or light.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Reduced derivatives such as cyclohexane.
Substitution: Brominated cyclohexatriene derivatives.
Cycloadditions: Complex cyclic compounds.
Applications De Recherche Scientifique
Methyl(1,2,3,4,5,6-14C6)cyclohexatriene is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: In biochemical studies to investigate interactions with biomolecules such as proteins and nucleic acids.
Medicine: Potential use in drug development and pharmacological studies to explore its effects on biological systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Methyl(1,2,3,4,5,6-14C6)cyclohexatriene involves its high reactivity with nucleophiles such as amino acids and nucleotides. The compound can form covalent adducts with these biomolecules, leading to various biological effects. Additionally, it can undergo oxidation and reduction reactions, generating reactive oxygen species and free radicals that can further interact with cellular components.
Comparaison Avec Des Composés Similaires
Cyclohexatriene: The parent compound with a similar ring structure but without the methyl group.
Benzene: A well-known aromatic compound with a similar ring structure but different reactivity.
Cyclohexadiene: A related compound with two double bonds in the ring structure.
Uniqueness: Methyl(1,2,3,4,5,6-14C6)cyclohexatriene is unique due to the presence of the methyl group, which alters its reactivity and chemical properties compared to its parent compound, cyclohexatriene. This modification allows for a broader range of chemical reactions and applications in research and industry.
Propriétés
IUPAC Name |
methyl(1,2,3,4,5,6-14C6)cyclohexatriene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8/c1-7-5-3-2-4-6-7/h2-6H,1H3/i2+2,3+2,4+2,5+2,6+2,7+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFVVABEGXRONW-POOLIRAVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[14C]1=[14CH][14CH]=[14CH][14CH]=[14CH]1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.094 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[(2-Methylsulfanylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide](/img/structure/B40152.png)




